N-(anilinocarbonyl)(methyl)homocysteine

Description

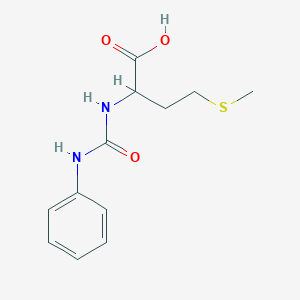

N-(Anilinocarbonyl)(methyl)homocysteine is a chemically modified derivative of homocysteine (Hcy), a sulfur-containing amino acid integral to methionine metabolism and one-carbon transfer pathways. This compound features two distinct modifications:

- Methylation at the homocysteine backbone, which may alter its redox activity or interaction with enzymes like methionine synthase.

- Anilinocarbonylation (phenylcarbamoylation) at the amino group, introducing a hydrophobic aromatic moiety that could influence protein binding or metabolic stability.

Homocysteine derivatives are implicated in oxidative stress, endothelial dysfunction, and cardiovascular pathologies .

Properties

Molecular Formula |

C12H16N2O3S |

|---|---|

Molecular Weight |

268.33g/mol |

IUPAC Name |

4-methylsulfanyl-2-(phenylcarbamoylamino)butanoic acid |

InChI |

InChI=1S/C12H16N2O3S/c1-18-8-7-10(11(15)16)14-12(17)13-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16)(H2,13,14,17) |

InChI Key |

HQLHNJUMHYRCJL-UHFFFAOYSA-N |

SMILES |

CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Neurotoxicity and Neuroprotection

Research indicates that homocysteine, a component of N-(anilinocarbonyl)(methyl)homocysteine, can exhibit neurotoxic effects through its interaction with the N-methyl-D-aspartate (NMDA) receptor. Elevated levels of homocysteine can lead to excitotoxicity, contributing to neuronal damage in conditions such as stroke and head trauma . Conversely, the compound may also have protective roles under certain conditions by modulating NMDA receptor activity, suggesting potential therapeutic avenues for neuroprotection in neurodegenerative diseases .

Antioxidant Properties

Homocysteine derivatives have been studied for their antioxidant capabilities. The presence of the anilinocarbonyl group may enhance the compound's ability to scavenge free radicals, thus providing a protective effect against oxidative stress-related cellular damage . This property is particularly relevant in the context of cardiovascular diseases and aging.

Cardiovascular Health

Elevated levels of homocysteine are associated with an increased risk of cardiovascular diseases. Research suggests that this compound could play a role in mitigating vascular injury through its effects on endothelial function and inflammation . By modifying homocysteine metabolism or its downstream effects, this compound may offer new strategies for managing hyperhomocysteinemia and related vascular conditions.

Cancer Research

The compound's structural characteristics may confer anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation. Studies have shown that compounds similar to this compound can induce cell death in various cancer cell lines by promoting pro-apoptotic signaling pathways . This opens avenues for developing novel anticancer therapies targeting specific cancer types.

Homocysteinylation and Autoimmunity

Homocysteinylation refers to the modification of proteins by homocysteine, which can lead to the formation of neoantigens. These neoantigens may trigger autoimmune responses, contributing to conditions such as atherogenesis and cerebrovascular diseases . Understanding the role of this compound in these processes could provide insights into autoimmune mechanisms and potential therapeutic targets.

Interaction with Cellular Pathways

This compound may interact with various cellular signaling pathways involved in inflammation and apoptosis. Its effects on lysyl oxidase activity suggest a role in collagen cross-linking and tissue repair processes, which are critical in wound healing and fibrosis .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Homocysteine (Hcy)

- Structure: Unmodified sulfhydryl-containing amino acid.

- Key Roles :

- Metabolism : Dependent on vitamins B6, B12, and folate; deficiencies disrupt Hcy clearance .

Contrast with N-(anilinocarbonyl)(methyl)homocysteine:

- Anilinocarbonylation likely enhances lipophilicity, altering membrane permeability or protein-binding affinity compared to free Hcy .

Homocysteine Thiolactone (Hcy-thiolactone)

- Structure : Cyclic thioester of Hcy.

- Key Roles: Reacts with lysine residues in proteins, forming N-linked homocysteinylated proteins, which are immunogenic and pro-atherogenic . Inhibits lysyl oxidase, impairing collagen cross-linking and vascular integrity .

- Metabolism : Generated via methionyl-tRNA synthetase editing; hydrolyzed by paraoxonase 1 (PON1) .

Contrast with this compound:

- Unlike Hcy-thiolactone, the anilinocarbonyl group in the target compound may favor stable N-modifications rather than transient thioester adducts.

- Methylation could reduce thiol reactivity, limiting thiolactone-like cyclization or protein damage .

S-Adenosylhomocysteine (SAH)

- Structure: Adenosine-linked Hcy via a sulfhydryl group.

- Key Roles :

- Metabolism: Hydrolyzed to Hcy and adenosine by SAH hydrolase .

Contrast with this compound:

- SAH’s adenosine moiety facilitates enzyme inhibition, whereas the anilinocarbonyl group may confer distinct binding properties (e.g., affinity for aromatic receptors or transporters).

- Methylation at Hcy’s backbone might disrupt SAH-like inhibition of methylation pathways.

N-(Anilinocarbonyl)alanine

- Structure: Alanine derivative with an anilinocarbonyl group .

- Key Roles: Model compound for studying carbamoylation effects on amino acid stability and interactions. Demonstrates reduced aqueous solubility compared to unmodified alanine due to the aromatic group .

Contrast with this compound:

- The homocysteine backbone introduces a sulfhydryl group absent in alanine analogs, enabling disulfide bond formation or redox interactions.

- Methylation may further modulate steric effects or metabolic pathways (e.g., transsulfuration vs. remethylation) .

Comparative Data Table

*Estimated based on structural analogs.

Research Implications and Gaps

- Toxicity Profile: this compound’s aromatic and methyl groups may mitigate or exacerbate Hcy-related pathologies. Comparative studies with Hcy-thiolactone and SAH are needed to assess its impact on ROS, MMP-9 activation, and endothelial barrier function .

- Metabolic Fate : Whether this compound undergoes renal clearance, hepatic detoxification (e.g., glutathione conjugation), or enzymatic hydrolysis remains uncharacterized.

- Therapeutic Potential: Structural modifications might render it a biomarker or drug target for Hcy-associated disorders if its stability and specificity are optimized .

Preparation Methods

Homocysteine Synthesis from Methionine

The foundational step involves synthesizing homocysteine from methionine, as detailed in. Methionine undergoes cyclization with dichloroacetic acid (DCA) in concentrated hydrochloric acid to form (4S)-1,3-thiazane-2,4-dicarboxylic acid hydrochloride [(4S)-TDC·HCl]. Subsequent treatment with hydroxylamine in ethanol opens the thiazane ring, yielding L-homocysteine (L-Hcy) with preserved chirality.

Key Reaction:

Protection of the Thiol Group

Homocysteine’s thiol group is highly reactive, necessitating protection during subsequent steps. Trityl (triphenylmethyl) groups are ideal due to their stability under basic conditions and ease of removal with silver nitrate.

Protection Protocol:

-

Dissolve L-Hcy in methanol.

-

Add trityl chloride and triethylamine.

-

Stir for 6 hours at 25°C.

-

Isolate trityl-protected homocysteine (Tr-Hcy) via filtration.

N-Methylation of Homocysteine

Direct methylation of the primary amine in Tr-Hcy is challenging due to over-alkylation risks. A controlled Eschweiler-Clarke reaction using formaldehyde and formic acid selectively introduces a methyl group while minimizing quaternary ammonium salt formation.

Reaction Conditions:

-

Reactants: Tr-Hcy, formaldehyde (37%), formic acid.

-

Temperature: 60°C, 12 hours.

-

Yield: ~65% (N-methyl-Tr-Hcy).

Acylation with Anilinocarbonyl Group

The secondary amine in N-methyl-Tr-Hcy reacts with anilinocarbonyl chloride under Schotten-Baumann conditions. A biphasic system (water/dichloromethane) with sodium hydroxide ensures efficient acylation while mitigating hydrolysis.

Procedure:

-

Dissolve N-methyl-Tr-Hcy in 1M NaOH.

-

Add anilinocarbonyl chloride in dichloromethane.

-

Stir vigorously for 4 hours.

-

Isolate the acylated product (N-(anilinocarbonyl)(methyl)-Tr-Hcy) via extraction.

Deprotection and Isolation

Final deprotection uses silver nitrate to cleave the trityl group, followed by lyophilization to obtain pure this compound.

Deprotection Steps:

-

Dissolve N-(anilinocarbonyl)(methyl)-Tr-Hcy in methanol.

-

Add AgNO₃ (1.2 equiv.), stir for 2 hours.

-

Filter and lyophilize the product.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Stoichiometric Considerations

-

Methylation: A 2:1 molar ratio of formaldehyde to Tr-Hcy prevents over-alkylation.

-

Acylation: Anilinocarbonyl chloride (1.1 equiv.) ensures complete reaction without excess reagent.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O): δ 3.12 (t, 2H, –CH₂–S–), 2.95 (s, 3H, N–CH₃), 7.25–7.45 (m, 5H, Ar–H).

-

¹³C NMR: 174.8 ppm (–COOH), 165.3 ppm (C=O), 42.1 ppm (N–CH₃).

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase.

-

Retention Time: 8.2 minutes (purity >95%).

Challenges and Alternative Approaches

Competing Reactions

Q & A

Q. Structural characterization :

- NMR spectroscopy : Analyze ¹H and ¹³C spectra to confirm the presence of the anilinocarbonyl group (aromatic protons at ~7 ppm) and methyl homocysteine backbone (δ 1.8–2.5 ppm for CH₃ and CH₂ groups) .

- Mass spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated m/z for C₁₄H₁₈N₂O₃S₂: 344.08) .

What advanced analytical methods are suitable for quantifying this compound in complex biological matrices?

Level: Advanced

Methodological Answer:

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is optimal:

Derivatization : Treat samples with N-ethylmaleimide to block thiol groups, then use o-phthalaldehyde (OPA) for fluorescence tagging .

Chromatographic conditions :

Q. Validation parameters :

| Parameter | Requirement |

|---|---|

| Linearity | R² ≥ 0.995 |

| LOD/LOQ | 0.1 µM / 0.3 µM |

| Recovery (%) | 85–115% |

Alternative : LC-MS/MS for higher specificity, using transitions like m/z 344 → 227 .

How can researchers investigate this compound’s interaction with proteins in vitro?

Level: Advanced

Methodological Answer:

Focus on N-homocysteinylation mechanisms:

Incubation with model proteins : Use bovine serum albumin (BSA) or hemoglobin in PBS (pH 7.4) at 37°C for 24–48 hours .

Detection of adducts :

Q. Key controls :

- Include homocysteine thiolactone (positive control) and unmodified protein (negative control).

- Quantify adducts using densitometry or LC-MS.

What are the stability considerations for storing this compound in laboratory settings?

Level: Basic

Methodological Answer:

Storage conditions :

Q. Stability assays :

| Condition | Degradation Rate (t₁/₂) |

|---|---|

| 25°C, air-exposed | 2–4 hours |

| 4°C, N₂ atmosphere | >1 week |

Monitor via HPLC every 24 hours to track thiol oxidation or hydrolysis .

How can researchers design experiments to study the metabolic fate of this compound in mammalian systems?

Level: Advanced

Methodological Answer:

In vivo metabolic tracing :

Isotope labeling : Synthesize ¹³C-methyl-labeled compound for tracking via LC-MS .

Animal models : Administer intravenously (1–5 mg/kg) to rodents; collect plasma, urine, and tissues at timed intervals .

Q. Key metabolites to profile :

Q. Data analysis :

- Apply kinetic modeling (e.g., one-compartment model) to estimate clearance rates.

- Corrogate with enzyme activity assays (e.g., cystathionine β-synthase) .

What experimental strategies can resolve contradictions in reported toxicological data for this compound?

Level: Advanced

Methodological Answer:

Address discrepancies via:

Standardized dosing : Use cell viability assays (MTT or LDH release) with controlled oxygen levels (hypoxia vs. normoxia) .

Mechanistic studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.